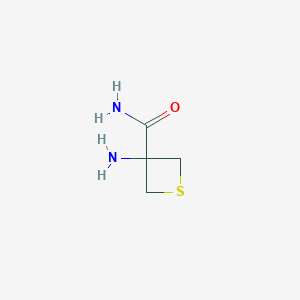

3-Aminothietane-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2OS |

|---|---|

Molecular Weight |

132.19 g/mol |

IUPAC Name |

3-aminothietane-3-carboxamide |

InChI |

InChI=1S/C4H8N2OS/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7) |

InChI Key |

VWWARWUDCZBZHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)(C(=O)N)N |

Origin of Product |

United States |

Significance of Four Membered Sulfur Heterocycles in Organic and Medicinal Chemistry

Four-membered sulfur heterocycles, known as thietanes, are gaining significant attention as important structural motifs in organic and medicinal chemistry. researchgate.netnih.gov While historically less explored than their oxygen-containing counterparts (oxetanes), a growing body of research highlights the unique and advantageous properties that thietanes can impart to molecules. nih.govbenthamdirect.com These strained ring systems are not just synthetic curiosities but are recognized as valuable building blocks and privileged scaffolds in the design of new bioactive agents. researchgate.net

The significance of thietanes stems from several key characteristics:

Unique Physicochemical Properties : The thietane (B1214591) ring is a polar, three-dimensional, and low molecular weight motif. researchgate.net Its incorporation into a larger molecule can favorably modulate key properties for drug discovery, such as improving aqueous solubility, metabolic stability, and lipophilicity. nih.gov

Bioisosteric Replacement : Thietanes serve as effective bioisosteres for other common chemical groups. researchgate.netnih.gov For instance, a 3,3-disubstituted thietane can act as a replacement for a gem-dimethyl group or a carbonyl group, offering a more polar and metabolically stable alternative while maintaining or improving biological activity. nih.gov This strategy allows medicinal chemists to fine-tune the properties of a lead compound to overcome issues like poor metabolic stability. nih.govprinceton.edu

Structural Scaffolds : Thietanes are found in the core structure of various biologically active compounds and natural products. researchgate.netnih.gov They have been incorporated into analogues of antiviral drugs, anticancer agents, and pesticides, demonstrating their versatility as a core scaffold. nih.gov The strained nature of the four-membered ring also makes thietanes useful synthetic intermediates, prone to controlled ring-opening reactions that allow for the construction of more complex sulfur-containing molecules. nih.govontosight.ai

The sulfur atom itself, in various oxidation states, is a crucial element in drug design, present in approximately 25% of the top 200 small-molecule pharmaceuticals as of 2020. bohrium.com Heterocycles containing sulfur and nitrogen are particularly prominent scaffolds in the development of new therapeutic agents. rsc.org The strategic inclusion of the thietane moiety provides a powerful tool for chemists to enhance the drug-like properties of new chemical entities. researchgate.netbenthamdirect.com

The Unique Structural Context of 3 Aminothietane 3 Carboxamide Within Constrained Amino Acids

3-Aminothietane-3-carboxamide belongs to a specialized class of molecules known as constrained amino acids. These are amino acid derivatives in which the conformational flexibility is deliberately restricted. nih.gov The introduction of such constraints into peptides or other bioactive molecules is a powerful strategy in drug design, as it can lock the molecule into its biologically active conformation, thereby enhancing binding affinity, selectivity, and stability. nih.goviptonline.comresearchgate.net

The unique structural context of this compound arises from two key features:

The Thietane (B1214591) Ring : The four-membered thietane ring imposes significant conformational restriction. Unlike a flexible linear chain, the puckered thietane scaffold rigidly holds the substituents in a defined spatial arrangement. This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding potency. nih.govresearchgate.net

Quaternary Substituted Carbon : The amino and carboxamide functional groups are both attached to the same carbon atom (C3) of the thietane ring. This C3 position is a quaternary, non-chiral center. This arrangement creates a unique γ-amino acid scaffold where the relative orientation of the key pharmacophoric groups—the amino group and the carboxamide group—is fixed by the ring structure.

The use of constrained amino acids allows researchers to explore the specific three-dimensional structure (pharmacophore) required for a ligand to interact with its receptor. nih.govresearchgate.net By replacing standard amino acids with constrained analogues like this compound, chemists can design peptidomimetics with improved properties. nih.gov These molecules mimic the structure of natural peptides but often exhibit enhanced resistance to proteolytic degradation, a common challenge in the development of peptide-based therapeutics. iptonline.comnih.gov The defined three-dimensional structure of these constrained molecules is crucial for replicating the molecular interactions necessary for therapeutic efficacy. iptonline.com

Overview of Current Research Trajectories Involving 3 Aminothietane 3 Carboxamide and Its Analogues

Approaches to the Thietane Ring System

The construction of the strained four-membered thietane ring is a significant synthetic challenge. Various methods have been developed, each with distinct advantages and limitations. These can be broadly categorized into cyclization reactions, ring-opening strategies, and cycloadditions.

Nucleophilic Cyclization Reactions

One of the most traditional and enduring methods for forming the thietane ring is through double nucleophilic displacement reactions. beilstein-journals.orghmjournals.com This approach typically involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide (Na₂S). beilstein-journals.orghmjournals.com The sulfide anion acts as a dinucleophile, sequentially displacing the two halide leaving groups to form the cyclic thioether. While this method is robust, it is generally most effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. The synthesis of more sterically hindered 2,2- or 2,4-substituted thietanes can be challenging due to competing elimination reactions. beilstein-journals.org

A related and widely applied strategy is the intramolecular cyclization of a 3-mercaptoalkyl halide or sulfonate. beilstein-journals.org This involves a single nucleophilic substitution where a terminal thiol group displaces a leaving group at the 3-position of the carbon chain.

Table 1: Examples of Nucleophilic Cyclization for Thietane Synthesis

| Starting Material | Reagent | Product | Reference |

| 1,3-Dihaloalkane | Sodium Sulfide (Na₂S) | Thietane | beilstein-journals.orghmjournals.com |

| 1-Bromo-3-chloropropane | Thiourea, NaOH | Thietane | wikipedia.org |

| 3-Haloalkyl Sulfonate | Sodium Sulfide (Na₂S) | Thietane | beilstein-journals.org |

Ring-Opening Reactions of Three-Membered Heterocycles and Subsequent Displacement

An alternative strategy involves the ring expansion of more readily available three-membered heterocycles, such as oxiranes (epoxides) or thiiranes. A key example is the reaction of 2-(chloromethyl)oxirane with hydrogen sulfide (H₂S). Current time information in Bangalore, IN.nih.gov In this process, the hydrosulfide (B80085) anion (⁻SH), generated in situ by a base like barium hydroxide (B78521) (Ba(OH)₂), first attacks and opens the oxirane ring. Current time information in Bangalore, IN.nih.gov This is followed by an intramolecular nucleophilic displacement, where the newly formed thiolate attacks the carbon bearing the chloride, to yield thietane-3-ol. Current time information in Bangalore, IN.nih.gov This thietane-3-ol is a critical intermediate for further functionalization. nih.gov Similar ring expansions can be achieved starting from thiiranes or aziridines, providing versatile entry points to the thietane scaffold. Current time information in Bangalore, IN.researchgate.net

Photochemical and Formal Cycloadditions

Photochemical [2+2] cycloadditions, particularly the thia-Paternò-Büchi reaction, represent a powerful and direct method for constructing the thietane ring. beilstein-journals.orgnih.gov This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (e.g., a thioketone) with an alkene. nih.govwikipedia.org The reaction proceeds through an excited state of the thiocarbonyl, leading to the formation of the four-membered ring in a concerted or stepwise fashion. masterorganicchemistry.comambeed.com This method is especially valuable for accessing structurally complex and multisubstituted thietanes that may be difficult to obtain through other routes. hmjournals.com Visible-light-promoted variations of this reaction have also been developed, offering milder and more environmentally benign conditions. wikipedia.org

Synthesis of the 3-Aminothietane-3-carboxylic Acid (Attc) Scaffold as a Key Precursor

The 3-Aminothietane-3-carboxylic acid (Attc) scaffold is the central component required for the synthesis of the target carboxamide. nih.gov Its preparation often leverages classic amino acid synthesis methodologies applied to a suitable thietane-based ketone precursor.

A common route begins with thietane-3-ol, which can be synthesized via the ring-opening of chloromethyloxirane as described previously (Section 2.1.2). nih.gov The alcohol is then oxidized to the corresponding ketone, 3-thietanone. This ketone is the crucial electrophile for installing both the amino and carboxylic acid functionalities at the C3 position.

Two primary methods for this transformation are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis : This multicomponent reaction involves treating the ketone (3-thietanone) with ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (e.g., KCN). wikipedia.orgmasterorganicchemistry.com The reaction first forms an intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the final α-amino acid, in this case, 3-aminothietane-3-carboxylic acid. wikipedia.org

Bucherer-Bergs Reaction : This method also employs the ketone precursor but uses ammonium carbonate and a cyanide salt. wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of an intermediate hydantoin (B18101) (a spirocyclic derivative of the thietane). This hydantoin is then hydrolyzed, typically under harsh basic or acidic conditions, to open the hydantoin ring and afford the desired α-amino acid. wikipedia.orgalfa-chemistry.com The preparation of 3-aminotropane-3-carboxylic acid via a spiro-hydantoin intermediate provides a close analogy for this approach. researchgate.net

Table 2: Key Synthetic Transformations for the Attc Scaffold

| Precursor | Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Thietane-3-ol | Oxidation | e.g., PCC, Swern | 3-Thietanone | - |

| 3-Thietanone | Strecker Synthesis | NH₄Cl, KCN then H₃O⁺ | α-Aminonitrile / Attc | wikipedia.orgmasterorganicchemistry.com |

| 3-Thietanone | Bucherer-Bergs | (NH₄)₂CO₃, KCN then H₃O⁺/OH⁻ | Spiro-hydantoin / Attc | wikipedia.orgalfa-chemistry.com |

Derivatization to the Carboxamide Moiety

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of the Attc scaffold into a primary carboxamide. This is a fundamental transformation in organic chemistry, often referred to as amidation.

Amidation Reactions and Related Transformations

Direct amidation of a carboxylic acid with ammonia is possible but typically requires high temperatures, which can be incompatible with sensitive functional groups. nih.gov A more common and milder approach involves first converting the carboxylic acid into a more reactive derivative, such as an ester or an acid chloride, followed by reaction with ammonia. researchgate.netyoutube.com

Starting from the Attc scaffold, where both the amino and carboxyl groups are present, selective protection of the amino group (for example, as a Boc- or Cbz-carbamate) is usually necessary to prevent self-reaction and ensure that amidation occurs at the desired carboxyl site. The protected Attc can then be converted to its methyl or ethyl ester. Treatment of this protected ester with ammonia (or a source of ammonia) will displace the alkoxy group to form the primary amide. encyclopedia.pub Finally, deprotection of the amino group yields the target compound, this compound.

Alternatively, the protected carboxylic acid can be activated using a variety of coupling reagents (e.g., HATU, HOBt/EDC) and then reacted directly with an ammonia source. This avoids the need to isolate the ester intermediate. A patent describing the synthesis of related 3-amino-tetrahydrofuran-3-carboxylic acid amides outlines similar strategies involving the coupling of protected amino acid precursors. google.com

Introduction of Protecting Groups and Further Functionalization (e.g., acetylation, Schiff base formation)

The primary amino group of this compound is a key site for chemical modification, allowing for the construction of more complex derivatives. However, its nucleophilicity and basicity necessitate the use of protecting groups to achieve selective transformations at other parts of the molecule or to prevent unwanted side reactions like polymerization. Following protection, or by direct reaction, the amino group can be further functionalized through reactions such as acetylation and Schiff base formation.

Introduction of Protecting Groups

The protection of the amine is a critical step in the synthetic manipulation of polyfunctional molecules. nih.gov The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. nih.govwikipedia.org

The introduction of the Boc group onto the primary amine of this compound can be readily achieved by reacting the compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. fishersci.co.uk Common bases for this transformation include sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF), water, or a mixture thereof, and proceeds with high yield under relatively mild conditions. nih.govfishersci.co.uk The resulting N-Boc protected compound is stable towards most nucleophiles and bases, allowing for subsequent chemical modifications elsewhere in the molecule. organic-chemistry.org Deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrogen chloride in methanol. wikipedia.org

| Reactant | Reagent | Base (Example) | Solvent (Example) | General Conditions | Product |

|---|---|---|---|---|---|

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) or 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) / Water | Stirring at room temperature | tert-Butyl (3-carbamoylthietan-3-yl)carbamate |

Further Functionalization

The primary amine of this compound serves as a handle for introducing a variety of functional groups, thereby modulating the compound's properties.

Acetylation: N-acetylation is a common functionalization reaction for primary amines. wikipedia.org This transformation converts the primary amine into a more stable and neutral acetamide (B32628) group. The acetylation of this compound can be carried out using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. This modification can increase the metabolic stability of peptide-like molecules by mimicking native protein structures. lifetein.com

| Reactant | Reagent | Base (Example) | General Conditions | Product |

|---|---|---|---|---|

| This compound | Acetic Anhydride or Acetyl Chloride | Triethylamine or Pyridine | In an inert solvent (e.g., Dichloromethane) at 0 °C to room temperature | N-(3-Carbamoylthietan-3-yl)acetamide |

Schiff Base Formation: Primary amines readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. The reaction of this compound with an aldehyde, such as benzaldehyde, would yield the corresponding N-benzylidene derivative. This condensation reaction is typically performed by heating the reactants in a solvent like ethanol (B145695) or toluene, often with azeotropic removal of the water formed during the reaction to drive the equilibrium towards the product. nih.govnih.gov The formation of Schiff bases is a versatile method for creating new C-N bonds and introducing diverse substituents into the molecule. scholarpublishing.org

| Reactants | General Conditions | Product (Example with Benzaldehyde) |

|---|---|---|

| This compound, Benzaldehyde | Heating in a solvent (e.g., Toluene or Ethanol), often with a Dean-Stark apparatus to remove water | 3-[(Benzylidene)amino]thietane-3-carboxamide |

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. By identifying the characteristic vibrational modes of different functional groups, it is possible to gain an understanding of the molecule's structure and bonding.

Infrared (IR) Spectroscopic Studies

While specific conformer-resolved IR spectra for this compound are not widely available in the public domain, the expected IR spectrum would be dominated by the vibrational modes of its constituent functional groups. The presence of both a primary amine and a primary amide group would give rise to distinct absorption bands.

The N-H stretching vibrations of the primary amine and amide groups are expected to appear in the region of 3100-3500 cm⁻¹. libretexts.org Typically, primary amides show two bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes. libretexts.orgnih.gov The C=O stretching vibration of the carboxamide group is anticipated to produce a strong, sharp absorption band around 1710 cm⁻¹. libretexts.org The amide II band, which arises from N-H bending and C-N stretching, is typically observed in the range of 1470–1570 cm⁻¹. nih.gov

Furthermore, the vibrations of the thietane ring, including C-S and C-C stretching, as well as ring puckering motions, would contribute to the fingerprint region of the spectrum, typically below 1500 cm⁻¹. The study of hydrogen-bonded complexes of similar molecules, such as acetate (B1210297) with water, demonstrates how intermolecular interactions can shift the vibrational frequencies, providing further structural information. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine/Amide | N-H Stretch | 3100 - 3500 | Medium to Strong, Broad |

| Amide | C=O Stretch (Amide I) | ~1710 | Strong, Sharp |

| Amide | N-H Bend (Amide II) | 1470 - 1570 | Medium |

| Amide | C-N Stretch / N-H Bend (Amide III) | 1250 - 1350 | Medium |

| Thietane Ring | C-S Stretch | Fingerprint Region | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁵N NMR would each provide critical pieces of the structural puzzle.

In the ¹H NMR spectrum, the protons of the thietane ring would likely appear as complex multiplets due to geminal and vicinal coupling. The chemical shifts of these protons would be influenced by the electronegativity of the adjacent sulfur atom and the anisotropic effects of the carboxamide and amine groups. The protons of the NH₂ groups of the amine and amide would be expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would show distinct signals for the three carbon atoms of the thietane ring and the carbonyl carbon of the carboxamide. The quaternary carbon at the 3-position, bonded to both the amino and carboxamide groups, would likely be found in the range of 50-70 ppm. The carbonyl carbon is expected to resonate significantly downfield, typically in the range of 170-180 ppm.

¹⁵N NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms. The chemical shifts of the amine and amide nitrogens would be distinct, providing further confirmation of the molecular structure.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not publicly available, the analysis of a closely related compound, Methyl-3-aminothiophene-2-carboxylate, offers valuable insights into the likely structural features. mdpi.com

Determination of Crystal Systems and Space Groups

The analysis of Methyl-3-aminothiophene-2-carboxylate revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. mdpi.com This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. It is plausible that this compound could adopt a similar crystal system and space group.

Table 2: Crystallographic Data for the Analogous Compound, Methyl-3-aminothiophene-2-carboxylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.123(2) |

| b (Å) | 12.345(3) |

| c (Å) | 15.678(3) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 2034.5(7) |

| Z | 8 |

| Data from the crystal structure of Methyl-3-aminothiophene-2-carboxylate. mdpi.com |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

In the solid state, the structure of this compound would be significantly influenced by hydrogen bonding. The primary amine and amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O, N).

Based on the study of Methyl-3-aminothiophene-2-carboxylate, it is expected that this compound would form extensive intermolecular hydrogen bonding networks. mdpi.com These would likely include N–H⋯O interactions, where the amide or amine protons form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, and N–H⋯N interactions between the amine proton and the nitrogen atom of an adjacent molecule. mdpi.com Such interactions play a crucial role in stabilizing the crystal lattice.

Conformational Analysis and Molecular Recognition Principles

Intramolecular Hydrogen Bonding Patterns and Control

Intramolecular hydrogen bonds are critical in defining the three-dimensional structure of molecules. In derivatives of 3-aminothietane-3-carboxamide, two primary types of these interactions are observed: those involving the sulfur atom and those involving the carbonyl oxygen of the amide group.

N–H⋯S Interactions and their Role in Conformation Control

The sulfur atom in the thietane (B1214591) ring can act as a hydrogen bond acceptor, forming N–H⋯S interactions. These non-covalent interactions, though generally weaker than conventional hydrogen bonds, play a significant role in stabilizing specific conformations. researchgate.netnih.gov In studies of capped derivatives of sulfur-containing amino acids, including thietane derivatives (Attc), the existence of inter-residue C6γ N–H⋯S hydrogen bonds has been demonstrated. researchgate.net This interaction contributes to a combined stabilizing feature, often occurring concomitantly with other hydrogen bonds. researchgate.net The strength of such N–H⋯X (where X is a heteroatom) hydrogen bonding has been shown to increase in the order of O < S < N, highlighting the significant role of the sulfur atom in conformational control. researchgate.net

The geometry of the molecule, particularly the distance and angle between the N-H donor and the sulfur acceptor, is crucial for the formation of these bonds. Distances shorter than the sum of the van der Waals radii of hydrogen and sulfur (around 3.0 Å) and specific N–H⋯S angles are indicative of a stabilizing interaction. nih.gov

N–H⋯O=C Interactions (e.g., C5, C7, C10 motifs)

The amide group in this compound provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of various intramolecular hydrogen-bonded rings, denoted by C_n, where 'n' is the number of atoms in the ring.

C5 Interactions: A common motif is the C5 hydrogen bond, where the N-H of an amino acid residue forms a hydrogen bond with the carbonyl oxygen of the same residue. researchgate.netrsc.org This interaction, while generally considered weak, can significantly stabilize extended conformations, especially when acting in synergy with other interactions like the N–H⋯S bond. rsc.org In capped derivatives of four-membered heterocyclic amino acids, including thietane, the C5 interaction is a prevalent feature. researchgate.net

γ-turns (C7 motifs): In short oligomers of related sulfur-containing amino acids, N–H⋯O=C interactions can lead to the formation of γ-turns, which are characterized by a seven-membered hydrogen-bonded ring. researchgate.net

β-turns (C10 motifs): When incorporated into a peptide chain, this compound can induce the formation of β-turns. nih.gov These are ten-membered hydrogen-bonded rings that reverse the direction of the peptide backbone and are crucial elements of protein secondary structure. nih.gov The stability of these turns is often assessed by the temperature coefficient of the amide proton chemical shift in NMR experiments. nih.gov

The formation and stability of these intramolecular hydrogen bonds can be influenced by the solvent environment. In weakly hydrogen-bond accepting solvents, intramolecular hydrogen bonds are more likely to form and stabilize specific conformations. nih.gov

Hyperconjugation Effects on Molecular Conformation

Hyperconjugation, the delocalization of electrons from a filled σ orbital to an adjacent empty or partially filled p or σ* orbital, can influence molecular stability and conformation. wikipedia.org In heterocyclic systems like thietane, hyperconjugation involving the C-S and C-C bonds of the ring can affect the ring's puckering and the orientation of its substituents.

Conformational Behavior in Peptidic Chains and Foldamers

The constrained four-membered ring of this compound makes it a valuable building block for creating peptidomimetics and foldamers with well-defined secondary structures.

Induction of Specific Secondary Structures (e.g., β-turns, δ-folded conformations)

The incorporation of this compound and related cyclic amino acids into peptide chains can act as a potent inducer of specific secondary structures. The rigid thietane ring restricts the available conformational space of the peptide backbone, predisposing it to adopt particular folds.

β-Turns: As mentioned previously, the stereochemistry and substitution pattern of the thietane ring can effectively nucleate β-turns. nih.gov These turns are fundamental for creating globular protein structures and are often involved in molecular recognition events. nih.gov The ability to reliably induce β-turns makes this amino acid a valuable tool in the design of bioactive peptides and protein mimetics.

Other Turn Structures: In addition to the common β-turns, novel three-residue turns have been discovered in hybrid peptides containing other cyclic amino acids. nih.gov This suggests that the incorporation of this compound could also lead to the formation of unique, well-defined turn structures.

Side-Chain–Backbone Interactions and Their Impact on Local Conformations

The interactions between the thietane ring and the adjacent peptide backbone can significantly influence the local conformation. These interactions can be both steric and electronic in nature. For instance, the bulk of the thietane ring can sterically favor certain rotameric states of neighboring amino acid residues. Furthermore, the potential for N–H⋯S hydrogen bonds between the thietane sulfur and a backbone amide proton provides an additional stabilizing interaction that can lock in a specific local conformation. researchgate.netnih.gov Studies have shown that side-chain–backbone interactions can be a more dominant factor in stabilizing native protein structures than side-chain–side-chain interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern computational chemistry, providing detailed insights into molecular structure and properties based on the principles of quantum physics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. In a study of 3-aminothietane-3-carboxamide, DFT would be employed to perform a full geometry optimization without constraints. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found, representing the most stable three-dimensional structure of the molecule.

The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the geometry of the four-membered thietane (B1214591) ring, which is expected to be puckered, and the relative orientations of the equatorial and axial substituents at the C3 position. The energetics of different conformers could be compared to identify the global minimum energy structure. Such studies have been performed on related peptide models to compare the reliability of various computational methods, highlighting the need for high-level calculations to accurately describe complex structures. wikipedia.org

Table 1: Hypothetical Optimized Structural Parameters for this compound using DFT This table is illustrative and represents the type of data that would be generated from a DFT study.

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | 1.85 |

| C-C-S Bond Angle (°) | 89.5 |

| Ring Puckering Angle (°) | 25.0 |

| C3-NH₂ Bond Length (Å) | 1.46 |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated using the same DFT method. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the theoretical IR spectrum with an experimentally obtained one is a standard method for verifying the calculated structure. beilstein-journals.org Machine learning models are also emerging as a powerful tool to predict IR spectra with high accuracy, sometimes outperforming scaled DFT calculations. researchgate.net

For this compound, the theoretical spectrum would show characteristic vibrational modes, including:

N-H stretching from the primary amine and amide groups, typically in the 3300-3500 cm⁻¹ region.

C=O stretching (Amide I band) from the carboxamide group, expected around 1650-1700 cm⁻¹.

N-H bending (Amide II band), usually found near 1550-1650 cm⁻¹.

C-S stretching and ring vibrations of the thietane moiety at lower frequencies.

Discrepancies between theoretical and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other method-inherent approximations.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

The HOMO represents the ability to donate electrons and is associated with nucleophilic character.

The LUMO represents the ability to accept electrons, indicating electrophilic character.

For this compound, the HOMO would likely be localized on the lone pairs of the sulfur and/or nitrogen atoms. The LUMO might be centered on the antibonding orbitals of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution across the molecule's surface. It is generated by calculating the electrostatic energy of a positive point charge at various locations on the electron density surface.

Red regions (negative potential) indicate electron-rich areas, which are prone to electrophilic attack. These would be expected around the oxygen and nitrogen atoms.

Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack. These would likely be found around the amide and amine hydrogen atoms.

The ESP map provides a visual guide to the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding.

Advanced Intermolecular Interaction Analysis in Condensed Phases

In a crystal or condensed phase, molecules interact with their neighbors through a variety of non-covalent forces. Understanding these interactions is key to predicting crystal packing and physical properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. The surface is defined by partitioning the crystal's electron density into molecular volumes. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

Table 2: Hypothetical Contributions of Intermolecular Contacts for this compound from Fingerprint Analysis This table is illustrative and represents the type of data that would be generated from a Hirshfeld surface analysis.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40 |

| O···H / H···O | 25 |

| N···H / H···N | 18 |

| S···H / H···S | 10 |

| C···H / H···C | 5 |

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs) in real space. nih.gov The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished:

Strong, attractive interactions (like hydrogen bonds) appear as blue-colored isosurfaces at large, negative values of sign(λ₂)ρ.

Weak, van der Waals interactions appear as green-colored isosurfaces near sign(λ₂)ρ = 0.

Strong, repulsive interactions (steric clashes) appear as red-colored isosurfaces at large, positive values of sign(λ₂)ρ.

For this compound, RDG analysis would visually confirm the hydrogen bonds between the amine/amide groups and neighboring molecules, as well as weaker van der Waals contacts, providing a detailed picture of the forces governing its condensed-phase structure.

Energy Framework Analysis for Crystal Packing Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. Energy framework analysis is a computational method used to visualize and quantify these interactions within a crystal structure. This analysis decomposes the total interaction energy into its electrostatic, dispersion, and repulsion components, providing a detailed picture of the forces that dictate the crystal packing.

For a molecule such as this compound, which possesses hydrogen bond donors (the amine and amide groups) and acceptors (the amide oxygen and the sulfur atom), hydrogen bonding would be expected to play a significant role in its crystal packing. An energy framework analysis would typically reveal the topology and strength of these interactions, often represented as cylindrical tubes connecting interacting molecules, where the thickness of the tube corresponds to the magnitude of the interaction energy.

Table 1: Hypothetical Energy Framework Analysis Data for this compound

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | Data not available |

| Dispersion | Data not available |

| Total Energy | Data not available |

| (This table is for illustrative purposes only, as specific data for this compound is not available.) |

Molecular Dynamics Simulations and Conformational Landscape Mapping

The thietane ring is a four-membered heterocycle that is not planar and can adopt puckered conformations. The substituents on the ring, in this case, the amino and carboxamide groups at the C3 position, will significantly influence the conformational preferences of the molecule.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational landscape of flexible molecules like this compound. These simulations can map the potential energy surface of the molecule, identifying low-energy (stable) and high-energy (transient) conformations and the energy barriers between them.

A conformational landscape map for this compound would likely reveal the preferred puckering of the thietane ring and the rotational orientations of the amine and carboxamide side chains. Understanding these conformational preferences is critical, as they can dictate the molecule's biological activity and its ability to interact with target proteins.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformational Feature | Predicted State |

| Thietane Ring Puckering | Data not available |

| Amine Group Orientation | Data not available |

| Carboxamide Group Orientation | Data not available |

| (This table is for illustrative purposes only, as specific data for this compound is not available.) |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Design and Synthesis of Molecular Probes and Building Blocks

The unique stereochemistry and conformational rigidity of the 3-aminothietane-3-carboxamide scaffold make it a valuable component in the design of sophisticated molecular tools and precursors for drug discovery.

Versatile Intermediates for Complex Organic Molecules

3-Aminothietane and its derivatives, including the carboxamide, are recognized as important intermediates and building blocks for the synthesis of a wide array of complex organic molecules. researchgate.net Their utility is prominent in medicinal chemistry and materials science, where the thietane (B1214591) ring imparts unique structural and electronic properties to the target compounds. researchgate.netnih.govtue.nlumich.edu The synthesis of molecules incorporating this scaffold often leverages the reactivity of the amino and carboxamide groups, allowing for elongation and diversification of the structure. Various synthetic routes have been developed to access 3-aminothietane derivatives, highlighting their importance as foundational elements in constructing more elaborate molecules with potential pharmaceutical applications. researchgate.netresearchgate.net

Constrained Amino Acid Scaffolds for Peptidomimetics and Foldamers

The quest for novel therapeutic agents often involves the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. Conformationally restricted amino acids are critical components in this endeavor, as they reduce the flexibility of peptide chains, locking them into a bioactive conformation. lifechemicals.commdpi.com The parent compound, 3-aminothietane-3-carboxylic acid, is a non-natural, conformationally constrained amino acid due to the rigid four-membered thietane ring. nih.gov

This inherent rigidity makes it an excellent scaffold for designing peptidomimetics and foldamers, which are artificial oligomers that adopt well-defined secondary structures. nih.govvub.beresearchgate.net By incorporating the this compound core, researchers can create peptides with predictable folding patterns and enhanced resistance to enzymatic degradation, leading to more potent and selective biological activity. researchgate.net

Exploration of Biological Activity and Target Engagement Mechanisms

Derivatives originating from the this compound scaffold have been explored for a range of therapeutic applications, targeting key proteins and pathways involved in various diseases.

Modulatory Activity at Neurotransmitter Receptors (e.g., N-methyl-D-aspartate (NMDA) receptor modulators)

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor, is fundamental to synaptic plasticity, learning, and memory. nih.govnih.gov Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a significant therapeutic target. nih.govrjeid.com Research has identified 3-aminothietane-3-carboxylic acid, the carboxylic acid analog of the title compound, as a modulator of the NMDA receptor. nih.gov The synthesis of novel four-membered ring amino acids is a strategy actively pursued to develop new modulators for the NMDA receptor complex. researchgate.net These constrained scaffolds can interact with allosteric sites on the receptor, offering a pathway to fine-tune its activity rather than blocking it completely, which can help avoid the side effects associated with traditional antagonists. nih.govnih.gov

Table 1: Research on NMDA Receptor Modulators

| Compound Class/Derivative | Receptor Target | Potential Therapeutic Application | Key Finding |

| 3-Aminothietane-3-carboxylic acid | NMDA Receptor | Neurological Disorders | Acts as a modulator of the receptor complex. nih.gov |

| Four-membered ring amino acids | NMDA Receptor Complex | Neurological Disorders | Synthesized as potential allosteric modulators. researchgate.net |

| Pregnane-based steroids | NMDA Receptor | Neuropsychiatric Disorders | Act as novel positive allosteric modulators. nih.gov |

| Thienopyrimidinones | NMDA Receptor | Schizophrenia, Depression | Designed as positive allosteric modulators. google.com |

Development of Capsid Assembly Modulators and Antiviral Agents (e.g., for Hepatitis B Virus (HBV) infection, HBc speckling induction)

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge, and novel therapeutic strategies are urgently needed. nih.gov The HBV core protein (HBc) is an attractive drug target because it must assemble correctly to form the viral capsid, a structure essential for viral replication. nih.govmdpi.com Capsid Assembly Modulators (CAMs) are a class of antiviral agents that interfere with this process. nih.gov They bind to core protein dimers, inducing the formation of aberrant, non-functional capsids or preventing the encapsulation of the viral genome, thereby halting the replication cycle. nih.govresearchgate.net

Several classes of small molecules, including heteroaryldihydropyrimidines (HAPs) and sulfamoylbenzamides (SBAs), have been identified as potent CAMs. mdpi.comnih.gov While direct studies on this compound as an HBV CAM are not extensively documented, the structural motifs of carboxamides are present in known modulators. Furthermore, thietane-containing nucleoside analogues have demonstrated broad-spectrum antiviral activity, suggesting the thietane ring is a viable scaffold for antiviral drug design. nih.gov The development of thietane-based compounds represents a potential avenue for discovering new classes of HBV CAMs.

Investigation as Potential Anticancer and Antimicrobial Agents through Cellular Pathway Inhibition

The carboxamide functional group is a privileged structure in medicinal chemistry, found in numerous approved drugs. Derivatives containing this moiety are actively investigated for their potential as anticancer and antimicrobial agents.

In oncology, carboxamide derivatives have shown promise as potent anticancer agents. nih.gov Their mechanism of action often involves the inhibition of critical cellular signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases. nih.gov By targeting multiple signaling cascades simultaneously, these agents can potentially achieve a greater therapeutic benefit and overcome drug resistance. nih.gov For instance, certain 7-aza-coumarine-3-carboxamides have demonstrated cytotoxicity against cancer cell lines comparable to the standard drug Doxorubicin but with higher selectivity for cancer cells over normal cells. nih.gov

In the realm of infectious diseases, amino acid analogues and their derivatives are being explored for their antimicrobial properties. researchgate.net For example, conjugates of fluoroquinolone-3-carboxamides with amino acids have been synthesized and shown to possess selective antibacterial activity. nih.gov The structural features of this compound, combining a constrained amino acid-like scaffold with a carboxamide group, make it and its derivatives plausible candidates for development as novel antimicrobial agents. researchgate.netnih.gov

Table 2: Biological Activities of Carboxamide and Amino Acid Analogs

| Compound Class | Biological Activity | Investigated Target/Mechanism |

| 7-Aza-coumarine-3-carboxamides | Anticancer | Cytotoxicity against HuTu 80 cell line. nih.gov |

| Gatifloxacin 3-carboxamide derivatives | Anti-inflammatory, Antibacterial | Inhibition of oxidative burst in phagocytes. nih.gov |

| Fluoroquinolone-3-carboxamide amino acid conjugates | Antibacterial | Selective activity against E. Coli. nih.gov |

| Abietane derivatives | Antibacterial | Inhibition of E. coli, P. aeruginosa, and S. aureus. mdpi.com |

| Natural and synthetic peptides | Antimicrobial | Control of oral microflora. mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Based Drug Design (SBDD) Principles

The development of this compound derivatives as potential drug candidates is guided by the iterative process of SAR and SBDD. These principles are fundamental to understanding how the chemical structure of a molecule influences its biological activity and to rationally design more potent and selective compounds.

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features are dictated by the spatial orientation of the amino group, the carboxamide moiety, and the thietane ring itself.

The primary amine offers a crucial hydrogen bond donor and can also act as a basic center, potentially forming salt bridges with acidic residues in a protein's binding pocket. The carboxamide group provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), enabling bidentate interactions that can significantly contribute to binding affinity. The sulfur atom in the thietane ring can engage in non-covalent interactions, such as van der Waals forces or specific interactions with certain amino acid residues.

The constrained nature of the four-membered thietane ring rigidly holds these pharmacophoric elements in a specific conformational arrangement. This pre-organization reduces the entropic penalty upon binding to a target, which can lead to higher affinity compared to more flexible molecules.

Detailed pharmacophore models for specific targets are often developed using computational methods. For instance, in the context of enzyme inhibition, the this compound core can be positioned within the active site to maximize interactions with key catalytic or binding residues. The general pharmacophoric features of this scaffold can be summarized as follows:

| Feature | Description | Potential Interaction |

| Primary Amine | Hydrogen Bond Donor, Basic Center | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen of backbone or side chains). Forms ionic interactions with acidic residues (e.g., Aspartate, Glutamate). |

| Carboxamide | Hydrogen Bond Donor & Acceptor | The N-H group can donate a hydrogen bond, while the C=O group can accept a hydrogen bond, allowing for precise orientation within a binding site. |

| Thietane Ring | Hydrophobic & Steric Element | The sulfur atom can participate in specific interactions, and the ring structure provides a rigid scaffold that influences the vectoral projection of the substituents. |

These features provide a foundational template for designing focused libraries of compounds for screening against various biological targets.

Strategies for Optimization of Molecular Interactions with Biological Targets

Once the initial pharmacophoric features are understood, medicinal chemists employ various strategies to optimize the interactions of the this compound scaffold with its biological target to enhance potency, selectivity, and drug-like properties.

Scaffold Hopping:

While the 3-aminothietane core is unique, the principles of scaffold hopping can be applied to find alternative core structures that maintain the same pharmacophoric features but may offer improved properties such as synthetic accessibility or metabolic stability. Conversely, the this compound scaffold itself can be considered a "hop" from other known motifs in drug discovery. For example, it can be seen as a rigidified analog of acyclic alpha-amino amides or a bioisosteric replacement for other small heterocyclic systems.

Multi-Factorial Optimization:

The optimization of a lead compound based on the this compound scaffold is a multi-parameter process. This involves systematically modifying the structure to improve several properties simultaneously. Key optimization strategies include:

Substitution on the Amine: The primary amine can be acylated, alkylated, or arylated to introduce new interaction points and to modulate the basicity of the nitrogen atom. This can lead to additional hydrogen bonds, hydrophobic interactions, or pi-stacking interactions.

Modification of the Carboxamide: The amide nitrogen can be substituted to explore additional binding pockets. The carboxamide can also be replaced with other bioisosteric groups, such as a sulfonamide or a reverse amide, to alter the hydrogen bonding pattern and electronic properties.

Derivatization of the Thietane Ring: While synthetically challenging, substitution on the thietane ring itself can be used to fine-tune the steric and electronic properties of the scaffold.

An example of a systematic optimization approach is presented in the table below, illustrating how different substitutions on a hypothetical this compound core could be explored to improve binding affinity for a target enzyme.

| Compound ID | R1 (on Amine) | R2 (on Carboxamide) | Rationale for Modification | Predicted Interaction Improvement |

| Parent | H | H | Baseline scaffold | Core interactions |

| A-1 | Acetyl | H | Introduce hydrogen bond acceptor and reduce basicity | Potential interaction with a hydrogen bond donor near the amine |

| A-2 | Benzyl | H | Introduce hydrophobic group | Exploration of a hydrophobic pocket adjacent to the amine |

| C-1 | H | Methyl | Probe for small hydrophobic pocket near the amide | Increased van der Waals contacts |

| C-2 | H | Phenyl | Introduce larger aromatic group for potential pi-stacking | Interaction with aromatic residues like Phenylalanine or Tyrosine |

This systematic approach, combining SAR data with structure-based design insights from techniques like X-ray crystallography or computational docking, allows for the rational evolution of initial hits into highly potent and selective drug candidates.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Aminothietane-3-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization of β-amino thiols with carboxamide precursors. A stepwise approach is advised:

Thietane Ring Formation : Use a nucleophilic substitution reaction between a β-amino thiol and a carbonyl electrophile (e.g., chloroacetamide derivatives) under basic conditions (e.g., NaHCO₃) .

Amide Protection : Protect the amine group during synthesis to avoid side reactions. Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are recommended for temporary protection .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) can isolate the product. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (>95% purity) .

Basic: Which spectroscopic methods are most effective for structural characterization and purity assessment?

Answer:

- 1H/13C NMR : Confirm the thietane ring (δ ~3.5–4.5 ppm for S-CH₂ protons) and carboxamide (δ ~6.5–8.0 ppm for NH protons). Use DMSO-d₆ or CDCl₃ as solvents .

- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion matching C₄H₈N₂OS) .

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can computational modeling predict the stability and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to evaluate ring strain in the thietane moiety. High ring strain (~20–25 kcal/mol) may indicate reactivity in ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to predict solubility and aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with sulfur-binding pockets) to prioritize in vitro assays .

Advanced: What methodological approaches resolve contradictions in bioactivity data for this compound derivatives?

Answer:

- Dose-Response Validation : Repeat assays (n ≥ 3) across a concentration gradient (e.g., 1–100 µM) to confirm IC₅₀ values .

- Solvent Controls : Test DMSO/ethanol solvent effects (<1% v/v) to rule out artifacts .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Outliers may indicate experimental variability (e.g., temperature fluctuations) .

Safety: What precautions are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Intermediate Use: How can this compound serve as a synthon for complex heterocycles?

Answer:

- Ring-Opening Reactions : React with electrophiles (e.g., alkyl halides) to form thiol-containing intermediates .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the carboxamide position .

- Peptide Conjugation : Employ EDC/HOBt coupling to attach amino acid residues for peptidomimetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.